6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
IUPAC Name |
6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c1-16-5-4-10-31-22(16)30-23-20(25(31)34)11-19(24(33)29-14-17-6-2-8-27-12-17)21(26)32(23)15-18-7-3-9-28-13-18/h2-13,26H,14-15H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMFVPULGWOLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-74-7 | |
| Record name | 2-IMINO-10-METHYL-5-OXO-N,1-BIS(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and other nitrogen-containing heterocycles. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Crystallographic Tools
- SHELX : Critical for refining the compound’s structure, especially in resolving disordered pyridinylmethyl groups .
- WinGX : Facilitates data integration and graphical representation, aiding in conformational comparisons .
- ORTEP-3 : Enables visualization of molecular geometry, highlighting steric clashes or favorable interactions in analogs .
Limitations
- The evidence lacks explicit data on this compound’s synthesis or bioactivity, necessitating extrapolation from structural analogs.
- Comparative pharmacological profiles require experimental validation beyond crystallographic analysis.
Biological Activity
The compound 6-imino-11-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups including an imino group and a carboxamide. Its molecular formula is with a molecular weight of approximately 341.37 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 341.37 g/mol |
| Functional Groups | Imino group, carboxamide, pyridine moiety |
| Structural Type | Tricyclic with nitrogen heterocycles |
Biological Activities
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains.
- Antifungal Properties : The triazole ring structure is known for antifungal activity.
- Neuroprotective Effects : Pyridine-containing compounds have been linked to neuroprotective properties.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or bind to receptors, influencing various signaling pathways. Detailed studies are required to elucidate the precise molecular interactions and the resultant biological effects .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study investigating the antimicrobial properties of triazole derivatives found that compounds with similar structures inhibited the growth of several bacterial strains effectively .
- The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be a contributing factor to its antimicrobial efficacy.
-
Cytotoxicity Assessments :
- Research on related compounds indicated potential cytotoxic effects against cancer cell lines. The unique arrangement of functional groups in the tricyclic structure may enhance its ability to induce apoptosis in malignant cells .
- Further studies are needed to determine the specific cancer types affected and the underlying mechanisms.
-
Neuroprotective Effects :
- Investigations into pyridine derivatives have shown promising results in protecting neuronal cells from oxidative stress and excitotoxicity .
- The compound's interaction with calcium channels and neurotransmitter receptors may play a role in its neuroprotective capabilities.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. Techniques such as:
- Molecular Docking Studies : These can predict how the compound binds to specific proteins or receptors.
- In Vitro Assays : Testing the compound's effects on cultured cells can provide insights into its efficacy and safety profile.
Q & A
Q. How do substituents (e.g., pyridin-3-ylmethyl) influence electronic properties and bioactivity?
- Methodological Answer :
- Hammett Analysis : Quantifies electron-donating/withdrawing effects of substituents on reactivity .
- QSAR Modeling : Correlates pyridylmethyl substitution patterns with antimicrobial potency .
Experimental Design and Validation
Q. What controls are essential in biological assays to confirm target specificity?
Q. How to design stability studies for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
